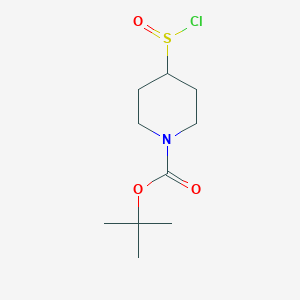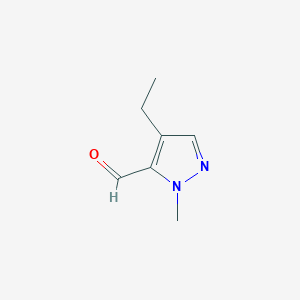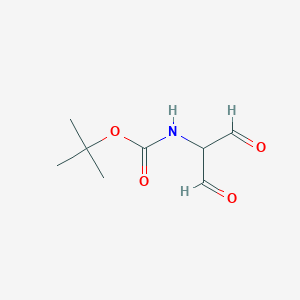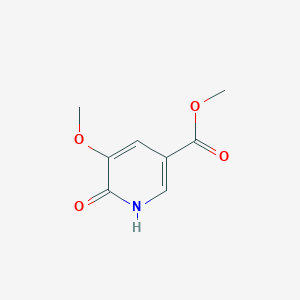
methyl 5-methoxy-6-oxo-1,6-dihydropyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-methoxy-6-oxo-1,6-dihydropyridine-3-carboxylate (M5M6ODPC) is a chemical compound that has been studied extensively for its potential applications in scientific research. M5M6ODPC has been found to have a variety of biochemical and physiological effects, and has been used in a number of laboratory experiments.
作用機序
Methyl 5-methoxy-6-oxo-1,6-dihydropyridine-3-carboxylate has been found to interact with the cell membrane, leading to the formation of reactive oxygen species that can cause oxidative damage to the cell. It has also been found to interact with proteins, leading to the formation of reactive oxygen species that can cause oxidative damage to the proteins. Additionally, it has been found to interact with enzymes, leading to the formation of reactive oxygen species that can cause oxidative damage to the enzymes.
Biochemical and Physiological Effects
methyl 5-methoxy-6-oxo-1,6-dihydropyridine-3-carboxylate has been found to have a variety of biochemical and physiological effects. It has been found to cause oxidative damage to cell membranes, proteins, and enzymes. It has also been found to induce apoptosis in cells and to inhibit the growth of cancer cells. Additionally, it has been found to inhibit the activity of certain enzymes and to increase the production of reactive oxygen species.
実験室実験の利点と制限
Methyl 5-methoxy-6-oxo-1,6-dihydropyridine-3-carboxylate has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable in solution. Additionally, it has been found to have a variety of biochemical and physiological effects that can be studied. However, there are also some limitations to its use in laboratory experiments. It is relatively expensive to synthesize, and its effects on cells and proteins are not always consistent. Additionally, its effects on enzymes can be difficult to study due to their complexity.
将来の方向性
There are a number of potential future directions for research into methyl 5-methoxy-6-oxo-1,6-dihydropyridine-3-carboxylate. One potential direction is to further study its effects on cell membranes and proteins. Additionally, further research could be conducted into the effects of methyl 5-methoxy-6-oxo-1,6-dihydropyridine-3-carboxylate on enzymes and the role of oxidative stress in the development of cancer and neurodegenerative diseases. Additionally, further research could be conducted into the synthesis of methyl 5-methoxy-6-oxo-1,6-dihydropyridine-3-carboxylate and its potential applications in drug development. Finally, further research could be conducted into the use of methyl 5-methoxy-6-oxo-1,6-dihydropyridine-3-carboxylate as a model compound for studying the effects of oxidative stress on cell membranes and proteins.
合成法
Methyl 5-methoxy-6-oxo-1,6-dihydropyridine-3-carboxylate is synthesized by a multi-step synthesis process. The first step is the reaction of 5-methoxy-6-oxo-1,6-dihydropyridine-3-carboxylic acid (M5M6ODCA) with methyl iodide to form the N-methyl derivative, methyl 5-methoxy-6-oxo-1,6-dihydropyridine-3-carboxylate. This reaction is carried out in an aqueous medium at room temperature. The second step is the reduction of the N-methyl derivative to the desired product, methyl 5-methoxy-6-oxo-1,6-dihydropyridine-3-carboxylate. This is done by reacting the N-methyl derivative with sodium borohydride in an aqueous medium at room temperature. The third step is the purification of the desired product. This is done by recrystallization from a mixture of ethanol and water.
科学的研究の応用
Methyl 5-methoxy-6-oxo-1,6-dihydropyridine-3-carboxylate has been used in a variety of scientific research applications. It has been used as a model compound for studying the effects of oxidative stress on cell membranes and the mechanisms of drug-induced apoptosis. It has also been used to study the effects of reactive oxygen species on the structure and function of proteins, as well as to investigate the role of oxidative stress in the development of neurodegenerative diseases. Additionally, it has been used to study the effects of reactive oxygen species on the structure and function of enzymes, and to investigate the role of oxidative stress in the development of cancer.
特性
IUPAC Name |
methyl 5-methoxy-6-oxo-1H-pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-12-6-3-5(8(11)13-2)4-9-7(6)10/h3-4H,1-2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMAYKVVEQMNRBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CNC1=O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-hydroxy-5-methoxypyridine-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

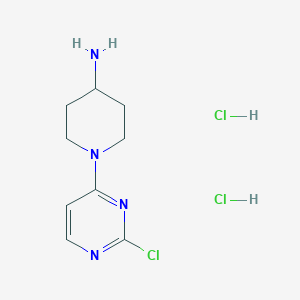

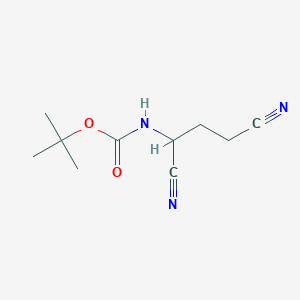
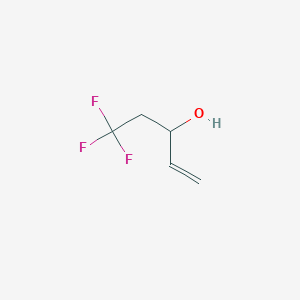
![tert-butyl N-[2,2-difluoro-3-(trifluoromethanesulfonyloxy)propyl]carbamate](/img/structure/B6618559.png)
